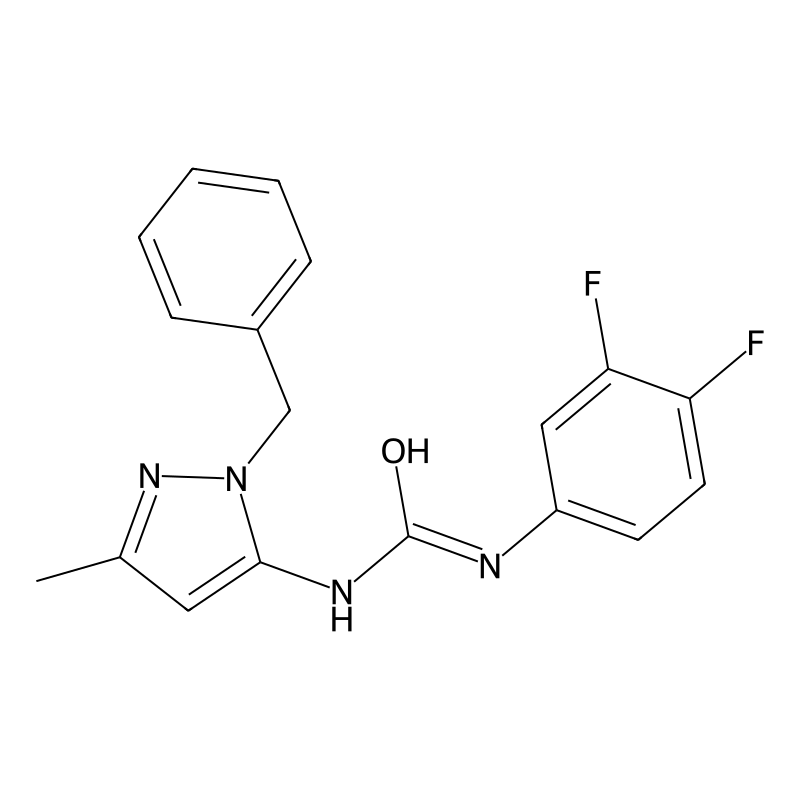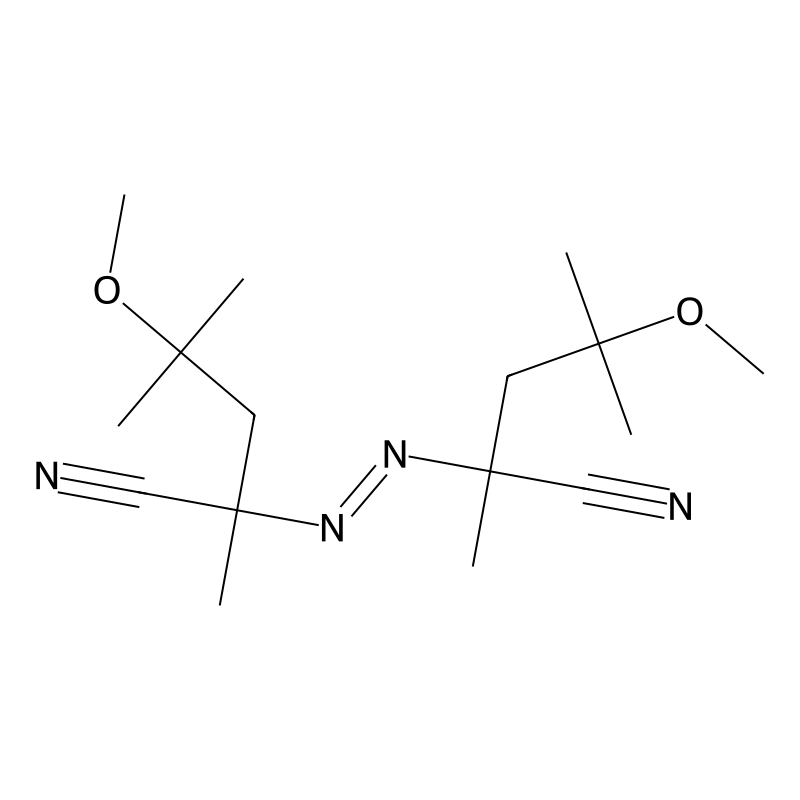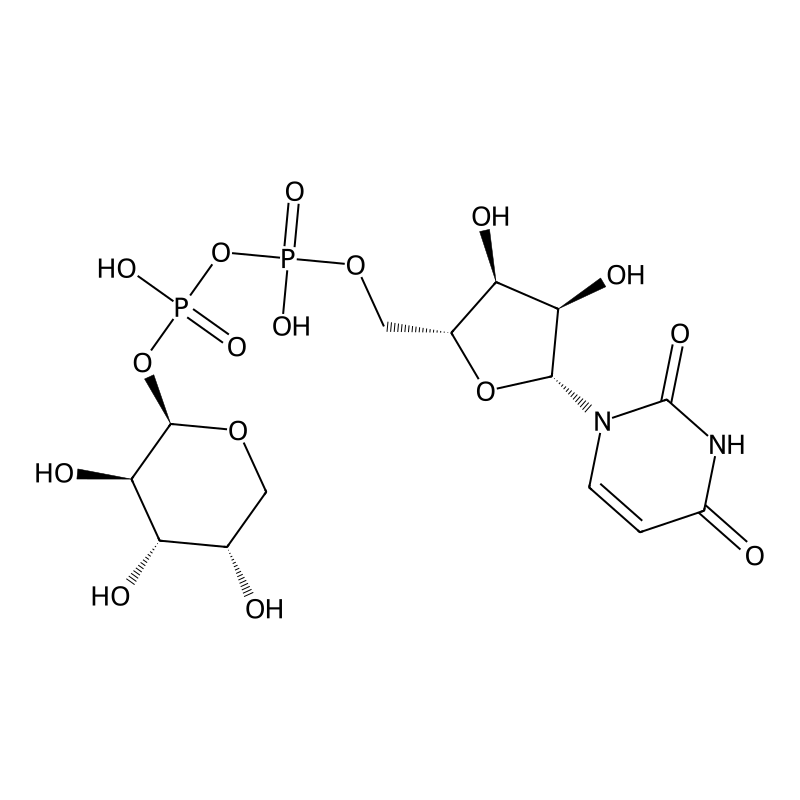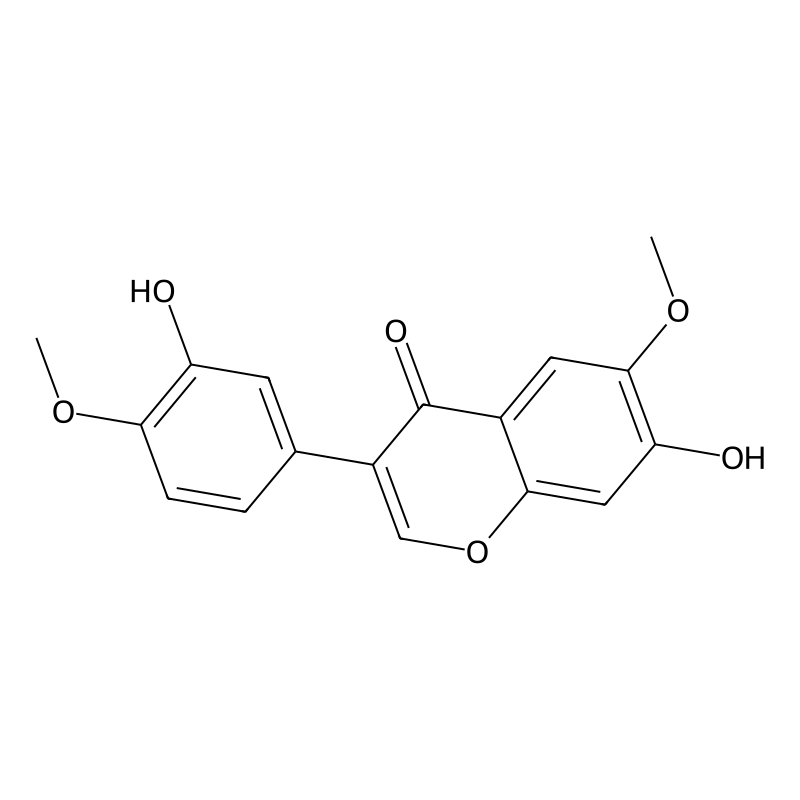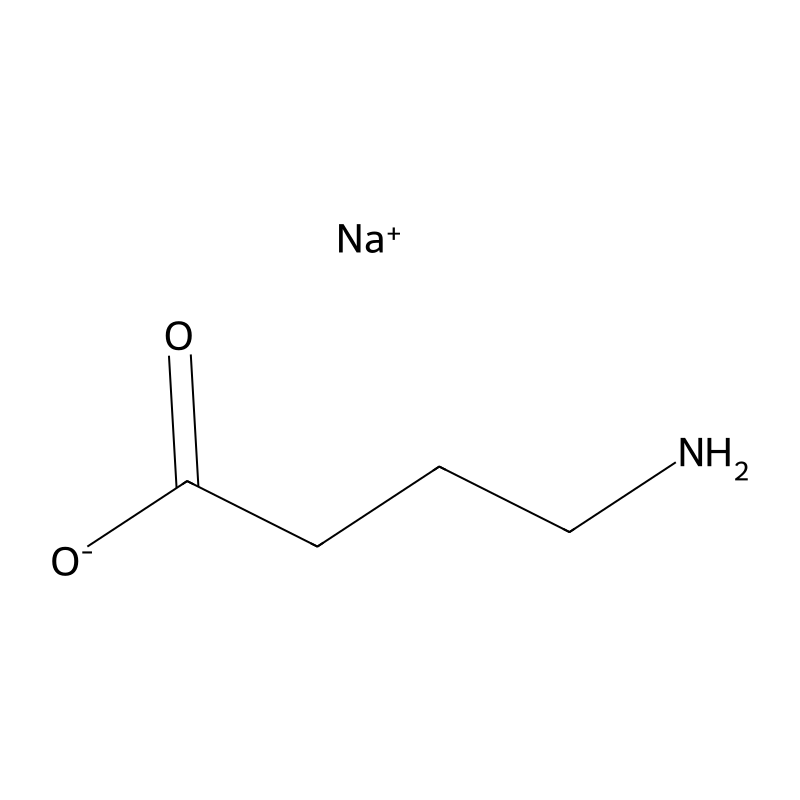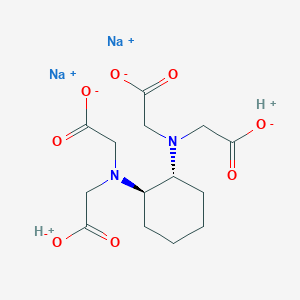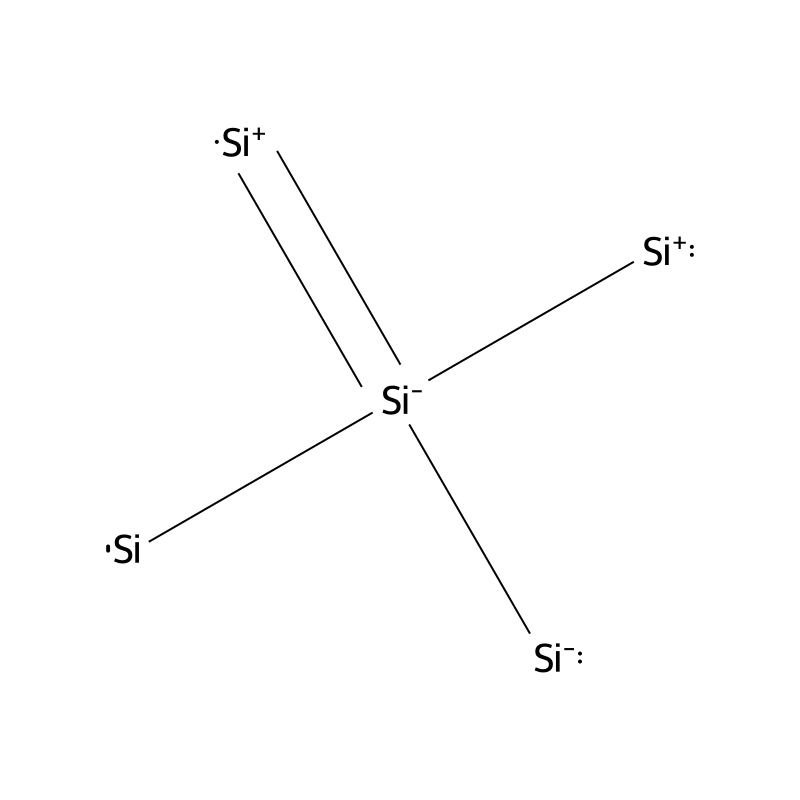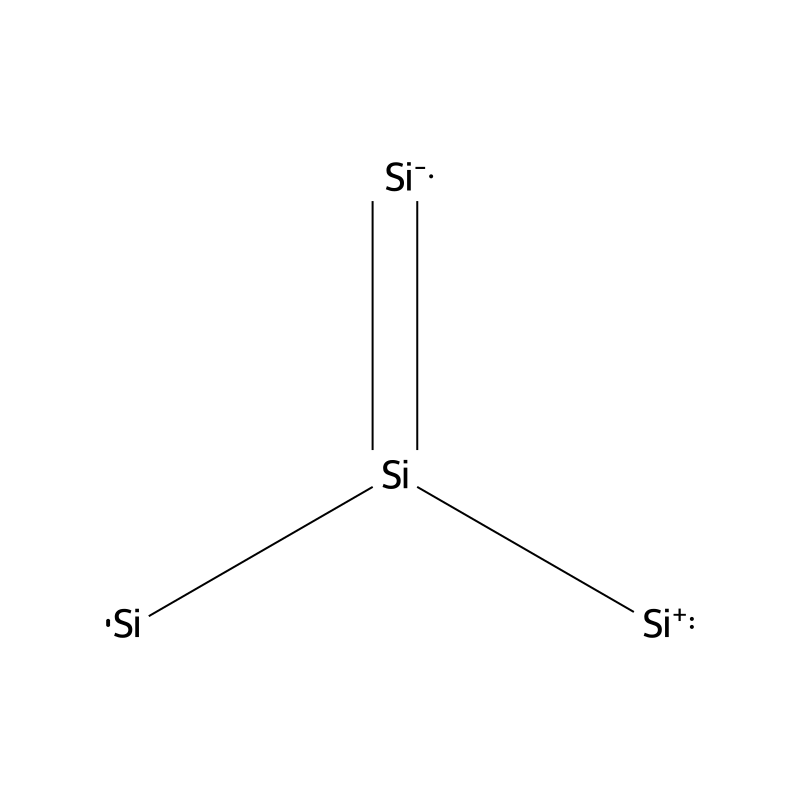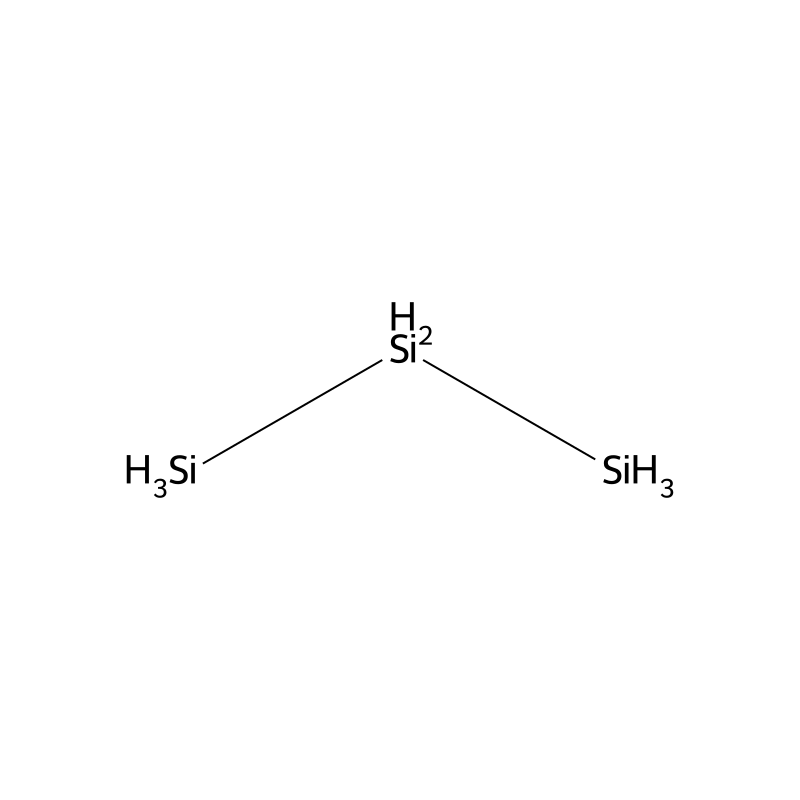Tetraethyllead
C8H20P
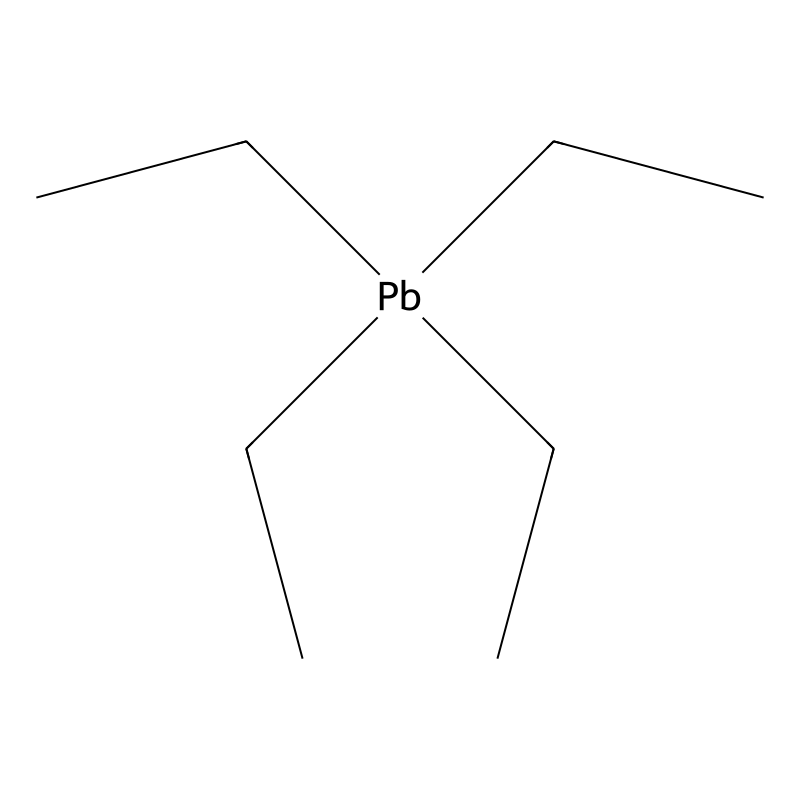
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C8H20P
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in benzene, petroleum ether, gasoline; slightly soluble in alcohol
LIPID SOLUBLE
Soluble in all organic solvents; insoluble in dilute acids or alkalies
In water, 0.29 mg/L at 25 °C
Solubility in water: very poo
Canonical SMILES
Tetraethyl lead is an organolead compound with the chemical formula . It is a colorless, viscous liquid that has a sweet, musty odor. Tetraethyl lead was first introduced in the 1920s as an additive to gasoline to enhance its octane rating, thereby improving engine performance by reducing knocking during combustion. The compound consists of a single lead atom bonded to four ethyl groups, adopting a tetrahedral structure, which contributes to its effectiveness as an antiknock agent in internal combustion engines .
In gasoline engines, TEL functions as an antiknock agent. During combustion, TEL decomposes, releasing free ethyl radicals (C2H5•) that scavenge free hydroxyl radicals (OH•) formed during the reaction. This reduces the concentration of OH• radicals, which are responsible for promoting uncontrolled chain reactions leading to knocking [].
TEL is a highly toxic compound. Exposure to TEL can cause lead poisoning, leading to neurological damage, developmental problems in children, and kidney dysfunction []. Inhaled or absorbed TEL can accumulate in the body due to its lipophilic nature (attracted to fats) []. The severe health effects associated with TEL use, along with its environmental persistence, led to its global phase-out in leaded gasoline starting in the 1970s [].
Upon combustion in an engine, tetraethyl lead decomposes to form lead oxide (), which helps prevent preignition and engine knocking by moderating the combustion process .
Tetraethyl lead is highly toxic and poses significant health risks. Acute exposure can result in symptoms such as anxiety, irritability, headaches, disorientation, and severe neurological effects including convulsions and coma. Chronic exposure can lead to long-term health issues such as lead poisoning, which affects various bodily systems, particularly the nervous system . The compound is also classified as a hazardous substance due to its potential environmental impact and persistence in ecosystems .
The primary method for synthesizing tetraethyl lead involves reacting ethyl chloride with a sodium-lead alloy. This process is carried out under controlled conditions to minimize the risk of explosions due to the compound's reactivity. The resulting product is then purified through steam distillation, which separates tetraethyl lead from byproducts such as sodium chloride and excess lead .
Research has shown that tetraethyl lead interacts with cytochrome P450 enzymes in biological systems, leading to the dealkylation of the compound into less complex alkyllead species. This metabolic pathway highlights the compound's potential toxicity and its impact on human health when absorbed through inhalation or skin contact . Additionally, studies have demonstrated that tetraethyl lead can form harmful complexes with various biological molecules, exacerbating its toxic effects .
Several compounds exhibit similar properties or applications to tetraethyl lead. Below is a comparison highlighting their unique features:
| Compound | Chemical Formula | Use | Toxicity Level |
|---|---|---|---|
| Tetraethyl Lead | Antiknock agent in gasoline | Highly toxic | |
| Methylcyclopentadienyl Manganese Tricarbonyl | Antiknock agent (alternative) | Moderately toxic | |
| Ethanol | Fuel additive | Low toxicity | |
| Methyl Tert-Butyl Ether | Oxygenate for fuel | Low toxicity |
Tetraethyl lead is unique among these compounds due to its high toxicity and historical significance as a fuel additive before being phased out due to environmental and health concerns. In contrast, alternatives like methylcyclopentadienyl manganese tricarbonyl are less toxic but still effective as antiknock agents .
Physical Description
Liquid
Colorless liquid (unless dyed red, orange, or blue) with a pleasant, sweet odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH] Flammable, but not pyrophoric and does not react with water; [Sullivan, p. 979]
COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid (unless dyed red, orange, or blue) with a pleasant, sweet odor.
Color/Form
Colorless liquid (unless dyed red, orange, or blue).
Exact Mass
Monoisotopic Mass
Boiling Point
About 200 °C, also stated as 227.7 °C with decomp
392 °F
Flash Point
200 °F (closed cup); 185 °F (open cup)
200 °F (93 °C) (closed cup)
93 °C c.c.
200 °F
Heavy Atom Count
Vapor Density
8.6 (Air = 1)
Relative vapor density (air = 1): 8.6
8.6
Density
1.653 at 20 °C
Relative density (water = 1): 1.7
1.65
Odor
Pleasant, sweet odo
Decomposition
Tetraethyl lead (TEL) can decompose with explosive violence, if temperature is >80 °C.
Rust and some metals cause decomposition.
Decomposes when exposed to sunlight or allowed to evaporate; forms triethyl lead, which is also a poisonous compound, as one of its decomposition products. ... When heated to decomposition it emits toxic fumes of lead.
The combustion of leaded petrol in the internal combustion engine results in complete destruction of the lead alkyl. The organic side-chains will be reduced to water and carbon dioxide, and the lead will either be removed by the ethylene halide scavenger or end up suspended, or as sludge, in the crankcase lubricant.
>110 °C
UNII
Mechanism of Action
Vapor Pressure
0.26 [mmHg]
0.26 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.027
0.2 mmHg
Impurities
Absorption Distribution and Excretion
Seven victims of accidental tetraalkyllead poisoning died 5-19 days after poisoning. The highest lead concentration was detected in spleen, liver and kidney tissue.
Tissue distribution studies of lead in rats and dogs exposed to lethal inhalation doses of tetraethyl lead (TEL) or tetramethyl lead (TML) and in men fatally poisoned by TEL revealed lead (Pb) levels of 0.7-13.0 mg/100 g tissue in lung, brain, liver and kidney in three species. Human Pb levels in brain, liver and kidney resembled those seen in corresponding rat and dog tissues.
In cases of accidental poisoning with tetraethyl lead (TEL), liver, kidney, pancreas, brain and heart accumulate triethyllead, and total tissue lead (Pb) concentration correlate with triethyllead concentrations in corresponding tissues.
For more Absorption, Distribution and Excretion (Complete) data for TETRAETHYL LEAD (25 total), please visit the HSDB record page.
Metabolism Metabolites
Dealkylation of tetraethyl lead occurs in microsomes and requires oxygen and NADPH, and has been observed in homogenates of liver, kidney, and brain of rat and rabbit.
Biological degradation of tetraethyllead to the triethyllead cation by rat liver microsomes from untreated, phenobarbital pretreated and methylcholanthrene pretreated rats was studied; nicotinamide-adenine dinucleotide phosphate and oxygen are essential.
Nicotinamide-adenine dinucleotide phosphate and oxygen dependent microsomal metabolism of tetraethyl-substituted derivatives of lead gave rise to ethylene as a major product and ethane as minor product in rats. Reactions were catalyzed by liver microsomal cytochrome P450 dependent monooxygenase. Since formation of ethane and ethylene was differentially inhibited by anaerobiosis, results suggested that a large portion of the ethane produced was derived by a reductive mechanism.
For more Metabolism/Metabolites (Complete) data for TETRAETHYL LEAD (10 total), please visit the HSDB record page.
Associated Chemicals
Use Classification
Methods of Manufacturing
The best known industrial process for producing ... tetraethyllead is the reaction of the sodium - lead alloy PbNa with ... ethyl chloride.
General Manufacturing Information
Petroleum refineries
Wholesale and retail trade
Plumbane, tetraethyl-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Immediately following the production stage, the manufacturer is responsible for blending the lead alkyl with ethylene dichloride or dibromide to create the full gasoline additive package ...
Tetraalkyl lead compounds are no longer produced within the United States.
In 1973, EPA announced regulations requiring a gradual reduction in the lead content of each refinery's total gasoline pool. ... Lead content in gasoline peaked in 1973 at an average of 2.2 grams per gallon, which amounted to about 200,000 tons of lead used per year in the United States. In 1995 leaded fuel accounted for only 0.6% of total gasoline sales and less than 2,000 tons of lead per year. Effective January 1, 1996, the Clean Air Act banned the sale of the small amount of leaded fuel that was still available in some parts of the country for use in on-road vehicles. (Fuel containing lead was still permitted for som off-road uses, including aircraft, racing cars, farm equipment, and marine engines). In 1996, the International Bank for Reconstruction and Development (the World Bank) recommended global phase-out of leaded gasoline. ... Following a phase-down period, in 2000 the European Economic Community also banned most leaded gasoline. ... Leaded gasoline is still being phased out in most developing nations. The "Declaration of Dakar," approved June 28, 2001, involved the World Bank and 25 sub-Saharan African nations in a plan to clean up the air quality in African cities. The most important part of the program was a phase-out of leaded gasoline. ... Still, some nations such as Iraq and Jordan continue to use leaded gasoline.
Analytic Laboratory Methods
SAMPLES OF TETRAALKYLLEAD SPECIES IN AIR WERE COLLECTED ON GLASS BEADS CONTAINED IN A CRYOGENIC TRAP AT -130 °C, DESORBED ONTO A TUBE PACKED WITH OV-101 ON GASCHROM Q & DETERMINED BY GAS CHROMATOGRAPHY-ATOMIC ABSORPTION SPECTROMETRY. DETECTION LIMITS OF 0.2 NG/CU M PER INDIVIDUAL SPECIES FOR A 1 HR SAMPLING AT 6 L/MIN WERE REPORTED.
GAS CHROMATOGRAPHY-ATOMIC ABSORPTION & GAS CHROMATOGRAPHY-MASS SPECTROMETRY SYSTEMS HOLD THE POTENTIAL OF STUDYING THE SPECIATION OF LEAD ALKYLS IN THE ENVIRONMENT. THIS PAPER DESCRIBES A GAS CHROMATOGRAPHY-ATOMIC ABSORPTION SPECTROMETRY SYSTEM FOR DETERMINING BOTH TETRAETHYL LEAD & TRIETHYLCHLOROLEAD DIRECTLY WITH NO SAMPLING PREPARATION OF ANY KIND IN SEA WATER.
AIRBORNE TETRAALKYLLEAD COMPOUNDS WERE COLLECTED & DETERMINED COLORIMETRICALLY AS LEAD DITHIZONATE. AN ALTERNATIVE METHOD IS BY ATOMIC ABSORPTION SPECTROPHOTOMETRY WITH ELECTROTHERMAL ATOMIZATION.
For more Analytic Laboratory Methods (Complete) data for TETRAETHYL LEAD (48 total), please visit the HSDB record page.
Clinical Laboratory Methods
CHEMICAL SPECIES OF LEAD IN THE URINE OF PATIENTS POISONED BY TETRAETHYLLEAD WERE IDENTIFIED BY MEANS OF HYDRIDE GENERATION FLAMELESS ATOMIC ABSORPTION SPECTROMETRY. 21 DAYS AFTER EXPOSURE, THE URINE CONTAINED APPROX 50% DIETHYLLEAD, APPROX 48% INORGANIC LEAD & APPROX 2% TRIETHYLLEAD.
Method: NOAA NST 140.1; Procedure: graphite furnace atomic absorption; Analyte: lead; Matrix: marine animal tissues; Detection Limit: 0.1 ug/g. /Lead/
Method: NOAA NST 172.1; Procedure: Inductively coupled plasma mass spectrometry; Analyte: lead; Matrix: marine animal tissues; Detection Limit: 0.1 ug/g. /Lead/
For more Clinical Laboratory Methods (Complete) data for TETRAETHYL LEAD (6 total), please visit the HSDB record page.
Interactions
Stability Shelf Life
Stable below 230 °F. At higher temperatures, may detonate or explode when confined.
Decomposes slowly in air, rapidly in bright sunlight.
Dates
Speciation analysis of lead in marine animals by using capillary electrophoresis couple online with inductively coupled plasma mass spectrometry
Yiquan Chen, Limei Huang, Weihua Wu, Yajuan Ruan, Zujian Wu, Zhimin Xue, FengFu FuPMID: 24272447 DOI: 10.1002/elps.201300410
Abstract
We herein reported a environment-friendly microwave-assisted extraction used to extract trace lead compounds from marine animals and a ultrasensitive method for the analysis of Pb²⁺, trimethyl lead chloride (TML) and triethyl lead chloride (TEL) by using CE-ICP-MS. The extraction method is simple and has a high extracting efficiency. It can be used to completely extract both inorganic lead and organolead in marine animal samples without altering its species. The analytical method has a detection limit as low as 0.012-0.084 ng Pb/mL for Pb²⁺, TML, and TEL, and can be used to determine ultratrace Pb²⁺, TML, and TEL in marine animals directly without any preconcentration. With the help of above methods, we have successfully determined Pb²⁺, TML, and TEL in clam and oyster tissue within 20 min with a RSD (n = 6) < 5% and a recovery of 91-104%. Our results showed that Pb²⁺ was the main species of lead in clam and oyster, and organolead (TML) was only found in oyster. The proposed method provides a realistic approach for the accurate evaluation of lead pollution in seafood.[An acute tetraethyl lead poisoning accident]
Kui-yao NiuPMID: 21126473 DOI:
Abstract
Effect of trimethyllead chloride on slowly activating (SV) channels in red beet (Beta vulgaris L.) taproots
Zenon Trela, Zbigniew Burdach, Stanisław Przestalski, Waldemar KarczPMID: 23312295 DOI: 10.1016/j.crvi.2012.11.004
Abstract
The patch-clamp technique was used to examine the effect of trimethyllead chloride (Met(3)PbCl) on SV channel activity in red beet (Beta vulgaris L.) taproot vacuoles. It was found that in the control bath the macroscopic currents showed the typical slow activation and a strong outward rectification of the steady-state currents. An addition of Met(3)PbCl to the bath solution blocked, in a concentration-dependent manner, SV currents in red beet vacuoles. The time constant τ increased several times in the presence of 100 μM trimethyllead chloride at all voltages tested. When single channel properties were analyzed, only little channel activity could be recorded in the presence of 100 μM Met(3)PbCl. Trimethyllead chloride decreased significantly (by about one order of magnitude) the open probability of single channels. The recordings of single channel activity obtained in the presence and absence of Met(3)PbCl showed that organolead only slightly (by ca. 10%) decreased the unitary conductance of single channels. It was also found that Met(3)PbCl diminished significantly the number of SV channel openings, whereas it did not change the opening times of the channels. Taken together, these results suggest that Met(3)PbCl binding site is located outside the channel selectivity filter.Nature and extent of metal-contaminated soils in urban environments (keynote talk)
Howard W MielkePMID: 26753555 DOI: 10.1007/s10653-016-9792-6
Abstract
Research on the nature and extent of metal-contaminated soil began with an urban garden study in Baltimore, MD (USA). Largest quantities of soil metals were clustered in the inner city with lesser amounts scattered throughout metropolitan Baltimore. The probability values of metal clustering varied from P value 10(-15)-10(-23) depending on element. The inner-city clustering of lead (Pb) could not be explained by Pb-based paint alone. A major Pb source was tetraethyl lead (TEL), developed as an anti-knock agent for use in vehicle fuel, thereby making highway traffic flow a toxic substance delivery system in cities. Further study in Minneapolis and St. Paul confirmed the clustering of inner-city soil metals, especially Pb. Based on the evidence, the Minnesota State Legislature petitioned Congress to curtail Pb additives resulting in the rapid phasedown of TEL on January 1, 1986, 10 years ahead of the EPA scheduled ban. Further research in New Orleans, Louisiana (NOLA), verified the link between soil Pb, blood Pb, morbidity, and societal health. Although Pb is a known cause of clinical impairment, there is no known effective medical intervention for reducing children's blood Pb exposure. Ingestion and inhalation are routes of exposure requiring prevention, and soil is a reservoir of Pb. Children's blood Pb exposure observed in pre-Hurricane Katrina (August 29, 2005) NOLA underwent substantial decreases 10 years post-Katrina due to many factors including input of low Pb sediment residues by the storm surge and the introduction of low Pb landscaping materials from outside of the city. Investigation on the topic is ongoing.Instruction of workers in the chemical industry
S I LABOKPMID: 21028404 DOI:
Abstract
A new method for detecting vapors of tetraethyl lead in the air
M S BYKHOVSKAYAPMID: 21028403 DOI:
Abstract
Could Lifetime Lead Exposure Play a Role in Limbic-predominant Age-related TDP-43 Encephalopathy (LATE)?
Esme Fuller-Thomson, ZhiDi DengPMID: 31815698 DOI: 10.3233/JAD-190943
Abstract
Limbic-predominant Age-related TDP-43 Encephalopathy (LATE) is a disease in which the clinical presentation mimics that of Alzheimer's disease. TDP-43 proteinopathy associated with LATE has been identified in more than 20% of autopsies of community-dwelling adults over the age of 80. It is believed to contribute significantly toward tau-negative dementia. Heavy metals such as lead has also been linked to TDP-43 proteinopathy. In particular, lead triggers TDP-43 accumulation and disrupts TDP-43 homeostasis. However, the specific relationship between LATE and lead remains unknown. Before leaded gasoline was phased out during the 1970s and 1980s, average blood lead levels were 15 times what they are today. Thus, each successive birth cohort entering old age has had less cumulative lifeime exposure to lead. Lifetime exposure can be tracked in the tibia bone, where the half-life of lead is many decades. We hypothesize that lead plays a role in the development of LATE. There are two ways to explore the validity of this hypothesis. Generational differences in lead exposure should result in a steady decline in the prevalence of LATE among older adults. We propose the use of tibia bone lead levels be examined in conjunction with brain autopsies from different birth cohorts to examine the link between lead exposure and LATE prevalence, holding age constant. Furthermore, individuals with genetic polymorphisms that confer a greater lead absorption phenotype should display a higher degree of TDP-43 accumulation in autopsies. The results of such studies could provide insight into gene by environment interactions relevant to the development of LATE.Importance of considering the role of tetraethyl lead when examining the relationship between environmental pollution and psychotic disorders
Esme Fuller-Thomson, Amy P MunroPMID: 29050791 DOI: 10.1016/j.schres.2017.10.003
Abstract
Dynamic Geochemistry of Tetraethyl Lead Dust during the 20th Century: Getting the Lead In, Out, and Translational Beyond
Howard W MielkePMID: 29701636 DOI: 10.3390/ijerph15050860
Abstract
This commentary provides a brief overview of policy decisions that permitted getting tetraethyl lead (TEL) into petrol; global geochemical lead-dust deposition evidence; 1975 catalytic converter requirements; concern about habitability of cities; a personal perspective on legacy lead research that accelerated getting TEL out of petrol; and translational beyond, including New Orleans pre- vs. post-Hurricane Katrina observations about legacy lead interventions that effectively improve urban children’s health outcomes.Is tetraethyl lead poison affecting contemporary indigenous suicides in Ontario, Canada?
Trehani Mary Fonseka, Gerald P McKinley, Sidney H KennedyPMID: 28219024 DOI: 10.1016/j.psychres.2017.01.003
